

C14H15FN4O3 optimizing C14H15FN4O3 concentration for experiments

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Compound of Interest

Compound Name: C14H15FN4O3

Cat. No.: B15172912

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Technical Support Center: C14H15FN4O3 (Inhibi-Mek)

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of **C14H15FN4O3**, hereafter referred to as Inhibi-Mek, a selective inhibitor of MEK1/2 kinases. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to optimize its use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Inhibi-Mek (**C14H15FN4O3**) and what is its mechanism of action?

A1: Inhibi-Mek is a potent and selective small molecule inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the MAPK/ERK signaling cascade. By binding to and inhibiting MEK1/2, Inhibi-Mek prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that is often hyperactivated in various cancer cell lines, leading to a reduction in cell proliferation and survival.

Q2: How should I reconstitute and store Inhibi-Mek?

A2: Proper reconstitution and storage are critical for maintaining the activity of the compound.

[\[1\]](#)[\[2\]](#)

- **Reconstitution:** We recommend reconstituting the lyophilized powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][2] To ensure the powder is fully dissolved, vortex the vial for 10-20 seconds. If necessary, you can warm the solution in a 37°C water bath for approximately five minutes.[2]
- **Storage:**
 - **Lyophilized Powder:** Store at -20°C for long-term stability.
 - **Stock Solution (in DMSO):** Aliquot the concentrated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C, where they are stable for up to six months.[2]
 - **Working Dilutions:** Prepare fresh working dilutions in your cell culture medium from the DMSO stock on the day of the experiment. The compound is more susceptible to degradation once diluted in aqueous solutions at 37°C.[2]

Q3: What is the recommended starting concentration for my experiments?

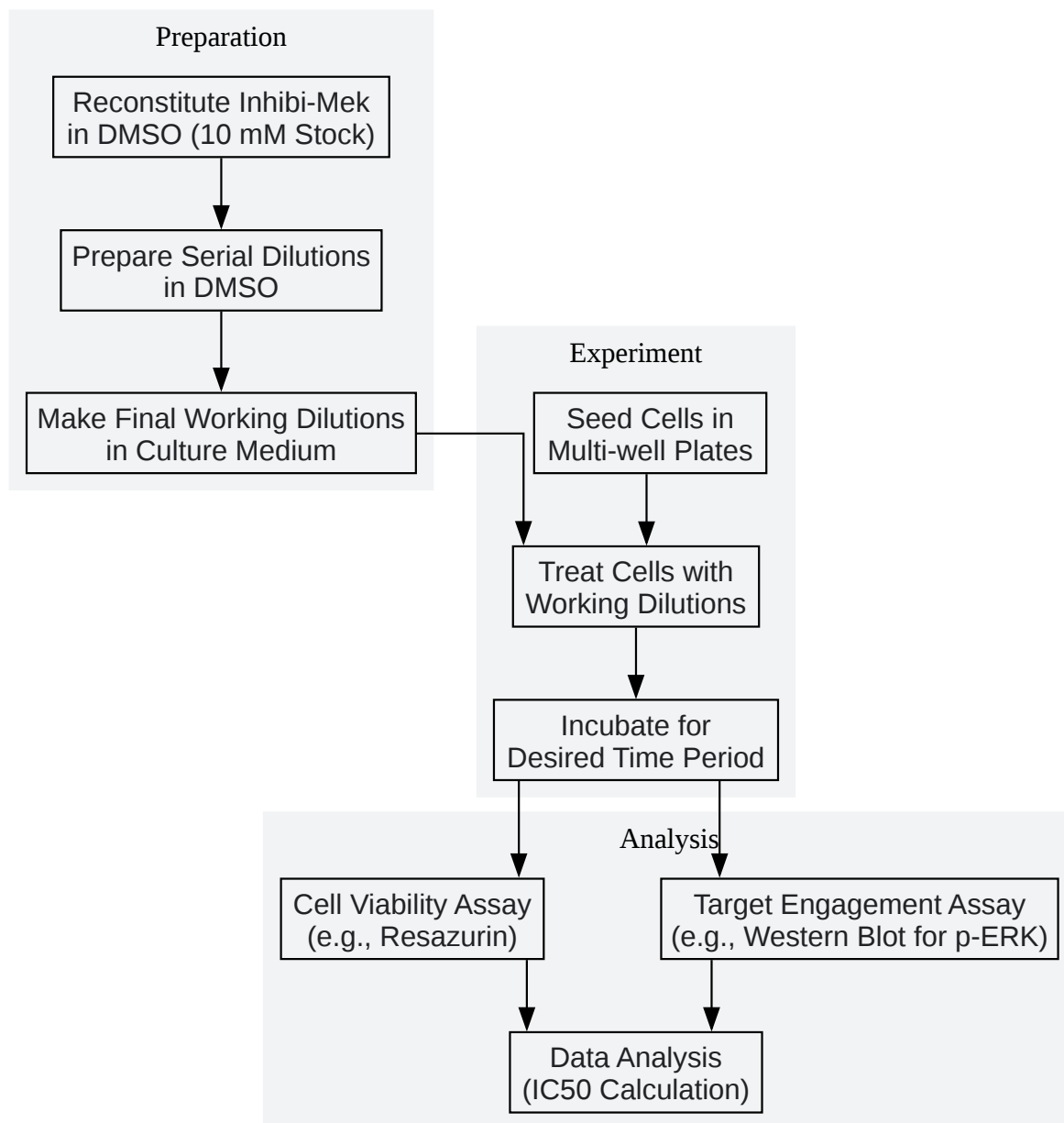
A3: The optimal concentration of Inhibi-Mek is highly dependent on the cell type and the specific assay being performed. We recommend performing a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) in your specific model system. A typical starting range for an initial dose-response curve could be from 1 nM to 10 µM.

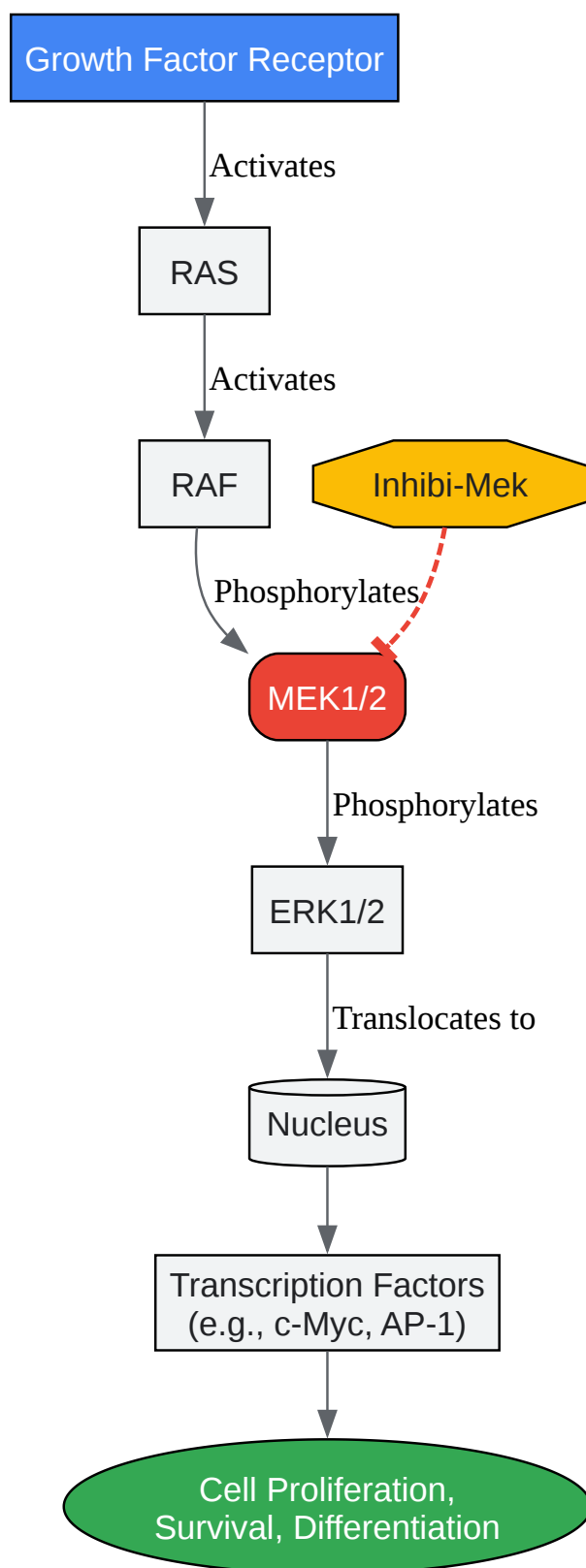
Q4: Is Inhibi-Mek soluble in aqueous buffers?

A4: Like many small molecule kinase inhibitors, Inhibi-Mek has low aqueous solubility. It is crucial to first dissolve it in an organic solvent like DMSO. When preparing working dilutions for cell culture, ensure the final concentration of DMSO is kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]

Experimental Workflows and Signaling

To effectively use Inhibi-Mek, it is important to understand its place in the signaling pathway and the general workflow for testing its efficacy.





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References

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